5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride
CAS No.: 18059-99-9
Cat. No.: VC0525666
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18059-99-9 |
|---|---|
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine;hydrochloride |
| Standard InChI | InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H |
| Standard InChI Key | MZTHMUGFMPRTIK-UHFFFAOYSA-N |
| SMILES | CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
| Canonical SMILES | C[NH2+]CCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound’s structure centers on a 5H-dibenzo[a,d]cyclohepten-5-one backbone, a tricyclic system comprising two benzene rings fused to a seven-membered cycloheptene ring. The ketone group at position 5 is replaced by an oxime (–N–OH) moiety, which is further ether-linked to a 2-(methylamino)ethyl chain. The hydrochloride salt neutralizes the methylamino group’s basicity, forming a quaternary ammonium chloride .
Systematic Nomenclature
-
IUPAC Name: (5E)-5-(Hydroxyimino)-5H-dibenzo[a,d]cyclohepten-5-yl O-[2-(methylamino)ethyl] ether monohydrochloride
Synthesis and Preparation
Synthetic Pathway
The synthesis involves three key steps :
-
Oxime Formation: Reacting 5H-dibenzo[a,d]cyclohepten-5-one with hydroxylamine hydrochloride in pyridine yields the oxime intermediate.
-
Alkylation: The oxime’s oxygen is alkylated using β-(methylamino)ethyl chloride in the presence of sodamide, forming the ether linkage.
-
Salt Formation: Treatment with hydrochloric acid produces the monohydrochloride salt.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | NH₂OH·HCl | Pyridine | Reflux | 22 hr |
| 2 | Sodamide, β-(methylamino)ethyl chloride | Benzene | Reflux | 16 hr |
| 3 | HCl (g) | Ether | RT | 1 hr |
Purification and Characterization
The final product is purified via recrystallization from benzene/light petroleum mixtures, achieving >98% purity. Characterization employs NMR, IR, and mass spectrometry, with the hydrochloride confirmed by chloride ion titration .
Physical and Chemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O |
| Molecular Weight | 314.8 g/mol |
| Melting Point | 185–187°C (decomposes) |
| Solubility | Water: >50 mg/mL; DMSO: 30 mg/mL |
| pKa | 8.2 (oxime), 9.8 (methylamino) |
The hydrochloride salt significantly improves water solubility compared to the free base (e.g., demexiptiline, solubility <1 mg/mL) . The oxime group participates in hydrogen bonding, as evidenced by IR peaks at 3200 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=N) .
Comparison with Related Compounds
| Compound | CAS | Structure | Key Differences | Solubility (H₂O) |
|---|---|---|---|---|
| Target Compound | 18059-99-9 | Oxime + methylaminoethyl·HCl | Hydrochloride salt, oxime | 50 mg/mL |
| Demexiptiline | 24701-51-7 | Secondary amine, free base | No oxime, lower solubility | <1 mg/mL |
| Noxiptyline HCl | 4985-15-3 | Dimethylaminoethyl·HCl | Bulkier amine group | 45 mg/mL |
The hydrochloride salt and oxime group distinguish this compound from demexiptiline, offering improved solubility and potential pharmacokinetic advantages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume